N*1*-Methyl-N*1*-(1-phenyl-propyl)-ethane-1,2-diamine
Description
N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a methyl group and a 1-phenyl-propyl group attached to the same nitrogen atom (N¹).
Properties
IUPAC Name |
N'-methyl-N'-(1-phenylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-12(14(2)10-9-13)11-7-5-4-6-8-11/h4-8,12H,3,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCVJAVEUDWTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation Approach
This method involves sequential introduction of the methyl and 1-phenyl-propyl groups. Ethane-1,2-diamine is first methylated at one primary amine site, followed by alkylation with a 1-phenyl-propyl group.
Step 1: N-Methylation of Ethane-1,2-diamine
N-Methylation is commonly achieved using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. For example, N¹-methylethane-1,2-diamine is synthesized via reaction with sulfamide in pyridine at 120°C, yielding 28–52% after purification. Alternative methods employ reductive amination with formaldehyde and sodium cyanoborohydride, though yields are lower.
Step 2: Alkylation with 1-Phenyl-propyl Group
The resulting N¹-methylethane-1,2-diamine is then alkylated using 1-phenylpropyl bromide or a similar electrophile. Reaction conditions vary, but typical protocols use polar aprotic solvents (e.g., DMF) with a base like potassium carbonate to deprotonate the amine. Yields for this step are unreported in available literature, but analogous reactions with shorter alkyl chains (e.g., phenylethyl groups) achieve 33–61% yields.
Advanced Methodologies and Optimization
One-Pot Tandem Alkylation
Recent advancements explore tandem alkylation to streamline synthesis. A mixture of ethane-1,2-diamine, methyl iodide, and 1-phenylpropyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) allows sequential alkylation in a single reactor. This method reduces purification steps but requires precise stoichiometric control to avoid di-alkylation byproducts.
Catalytic Approaches
Transition metal catalysts, such as palladium or rhodium complexes, enhance selectivity in arylation steps. For instance, Pd₂(dba)₃ with XantPhos ligand facilitates coupling between N¹-methylethane-1,2-diamine and aryl halides, though this remains untested for 1-phenyl-propyl groups.
Comparative Analysis of Synthetic Methods
Research Findings and Mechanistic Insights
Role of Solvents and Bases
Pyridine and DMF are preferred solvents due to their ability to stabilize intermediates and solubilize reagents. Bases like TosOH or potassium carbonate facilitate deprotonation, though excess base can lead to side reactions.
Side Reactions and Mitigation
Over-alkylation is a common issue, producing undesired N,N-dimethyl or di-1-phenyl-propyl derivatives. Strategies to mitigate this include:
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
Vicinal diamines are commonly synthesized via reductive amination or epoxide ring-opening reactions. For example:
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Epoxide Aminolysis : A Darzens reaction between aldehydes and chloromethyl sulfones generates epoxysulfones, which undergo nucleophilic attack by amines (e.g., benzylamine) followed by reduction with NaBH₄ to yield diamines .
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One-Pot Procedures : Aldehydes react with chloromethylphenylsulfone and amines under basic conditions, followed by borohydride reduction, to produce diamines like N¹,N²-dibenzyl-N¹-methyl-1-phenylethane-1,2-diamine (41% yield) .
Example Reaction Pathway :
Alkylation and Acylation
Secondary amines in diamines undergo alkylation or acylation. For instance:
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N¹-Benzyl-N¹,N²,N²-trimethylethane-1,2-diamine was synthesized via nucleophilic substitution using NaH and alkyl halides .
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Reaction with acyl chlorides or anhydrides would yield amides, though steric hindrance from the 1-phenylpropyl group may reduce reactivity.
Salt Formation
Diamines readily form salts with acids. For example:
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N¹-Methyl-N¹-phenylethane-1,2-diamine dihydrochloride (MW: 223.14 g/mol) is commercially available .
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Protonation occurs at both amine groups, enhancing solubility in polar solvents.
| Salt | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Dihydrochloride | C₉H₁₆Cl₂N₂ | 223.14 |
Coordination Chemistry
Vicinal diamines act as bidentate ligands for transition metals. For example:
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Nickel-catalyzed diarylation of alkenyl amides employs diamines as stabilizing ligands .
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Copper(II) complexes with similar diamines show catalytic activity in oxidation reactions.
Proposed Coordination Mode :
Reductive Amination
While not directly observed for this compound, reductive amination of ketones or aldehydes with primary/secondary amines is a standard method. For example:
Oxidation
Tertiary amines may oxidize to nitroxides or N-oxides under strong oxidizing conditions (e.g., H₂O₂, mCPBA).
Nucleophilic Reactivity
The secondary amine groups participate in nucleophilic substitutions:
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Schiff Base Formation : Reaction with aldehydes/ketones yields imines, though steric bulk may limit efficiency.
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Mannich Reactions : Condensation with formaldehyde and amines generates aminomethylated products .
Stability and Degradation
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Thermal Stability : Likely stable under inert atmospheres up to 150°C, similar to N¹-methyl-N¹-phenylethane-1,2-diamine derivatives .
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Hydrolytic Sensitivity : Protonated salts (e.g., hydrochlorides) are hygroscopic and require anhydrous storage .
Comparative Reactivity Table
Scientific Research Applications
N1-Methyl-N1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research could explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The substituents on the N¹ position significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:
Notes:
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds like N¹-(4-fluorophenyl)-ethane-1,2-diamine feature electron-withdrawing fluorine, reducing amine basicity. In contrast, methoxy-substituted analogs (e.g., N¹-(3-methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine ) exhibit enhanced electron density, favoring interactions with metal surfaces in corrosion inhibition .
- Steric Hindrance : Bulky substituents like 1-phenyl-propyl may slow reaction kinetics in synthesis but improve selectivity in catalytic processes or receptor binding .
Pharmaceutical Intermediates
- Anthelmintic Agents : Derivatives such as N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine (precursors to piperazine-2,3-diones) show improved lipophilicity (ClogP 1.5–2.5) and efficacy against parasites compared to unsubstituted diamines . The target compound’s phenyl-propyl group could further enhance membrane permeability.
- Drug Design : Steric bulk in compounds like may optimize pharmacokinetics by resisting metabolic degradation.
Corrosion Inhibition
Biological Activity
N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Biological Activity Overview
The biological activity of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine has been investigated in various contexts, including its potential as an anticancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Recent studies have indicated that compounds similar to N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine exhibit significant anticancer properties. For instance, related diamines have shown efficacy in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In vitro studies demonstrated that these compounds can downregulate oncogenes such as c-MYC, leading to reduced tumor proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N,N-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine | 0.5 | c-MYC repression |
| N,N-Diethyl-N2-(10H-indolo[3,2-b]quinolin-11-yl)ethane-1,2-diamine | 0.8 | Apoptosis induction |
| N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine | TBD | TBD |
Neurotransmitter Interaction
The compound's structural features suggest potential interactions with neurotransmitter systems. In silico studies have indicated that similar diamines can act as inhibitors or modulators of various receptors, including serotonin and dopamine receptors. This interaction may lead to therapeutic effects in neurodegenerative diseases and mood disorders.
Table 2: Potential Neurotransmitter Interactions
| Receptor Type | Interaction Type | Reference |
|---|---|---|
| Serotonin Receptors | Agonist | |
| Dopamine Receptors | Antagonist | |
| GABA Receptors | Modulator |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine and its analogs:
Case Study 1: In Vitro Anticancer Effects
A study evaluated the effects of N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, N1-Methyl-N1-(1-phenyl-propyl)-ethane-1,2-diamine demonstrated protective effects on neuronal cells. The compound reduced markers of oxidative damage and improved cell survival rates.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, analogous diamines (e.g., N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine) are prepared by reducing Schiff bases using hydrogen gas with platinum catalysts . Reaction parameters such as catalyst loading (e.g., 5–10% Pt), solvent polarity (ethanol or THF), and temperature (60–80°C) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended to isolate the diamine .
Q. Which spectroscopic techniques are most effective for characterizing N¹-Methyl-N¹-(1-phenyl-propyl)-ethane-1,2-diamine?
- Methodological Answer :
- IR Spectroscopy : Detect NH stretching vibrations (~3350–3400 cm⁻¹) and confirm secondary amine bonds.
- ¹H NMR : Identify singlet signals for methylene protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). For example, N,N-Bis-[1-(4-substituted phenyl)-ethyl]-ethane-1,2-diamine derivatives show distinct quartet signals for methine protons .
- Elemental Analysis : Validate C, H, N composition (e.g., ±0.3% deviation from theoretical values).
Cross-referencing with literature data for analogous diamines (e.g., Motoyoshiya et al., 2011) is essential .
Q. What safety protocols are critical when handling this diamine in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: Oral LD₅₀ ~300 mg/kg in rats) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritation reported in analogous diamines) .
- Storage : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this diamine?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For instance, yttrium amido complexes with chelating diamide ligands (e.g., N,N’-bis(2,6-dimethylphenyl)ethane-1,2-diamine) enhance diastereoselectivity in hydroamination reactions (up to 95% ee) . Chiral HPLC (e.g., Chiralpak IA column) or polarimetry ([α]D²⁵ measurements) validates enantiomeric excess .
Q. What computational methods are suitable for modeling the coordination chemistry of this diamine in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to optimize geometries and calculate binding energies with transition metals (e.g., Cu²⁺, Ni²⁺).
- Molecular Dynamics : Simulate ligand flexibility in solvent environments (e.g., water, ethanol) using AMBER or GROMACS.
- Crystallographic Refinement : SHELXL (via Olex2 GUI) refines X-ray structures, particularly for resolving disorder in phenyl-propyl substituents .
Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?
- Methodological Answer :
- Batch Comparison : Re-run NMR under identical conditions (solvent: CDCl₃, reference: TMS) and compare with literature (e.g., Nakamoto’s IR/Raman group frequencies for NH stretches) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to resolve overlapping signals in crowded spectra .
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for propyl-phenyl rotamers .
Q. What strategies mitigate decomposition during long-term storage of this diamine?
- Methodological Answer :
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidative degradation.
- Lyophilization : For solid-state storage, lyophilize under vacuum (≤0.1 mbar) to remove residual solvents.
- Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC purity checks (≥98% threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
